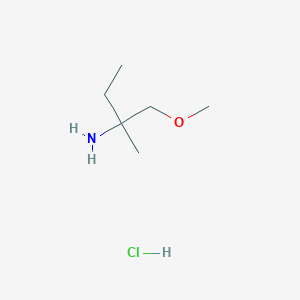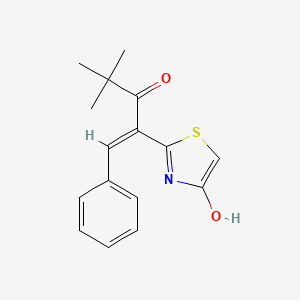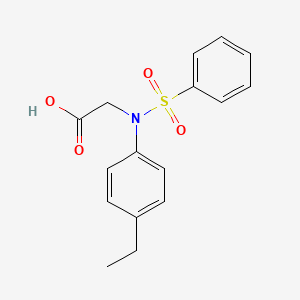![molecular formula C15H12Cl2N2OS2 B2371491 2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 897620-53-0](/img/structure/B2371491.png)
2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide”, also known as I-BET-762, is an inhibitor of the bromodomain and extra-terminal (BET) family of proteins. It is a compound related to the thiazole ring, which has been associated with various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of thiazole derivatives, like “2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide”, often involves the C − H substitution reaction of thiazole catalyzed by the palladium/copper system under mild conditions .Molecular Structure Analysis
Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are characterized by the reactivity of the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique
Synthesis and Characterization
- 2,5-Dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide and its derivatives are synthesized through various chemical reactions and characterized using spectroscopic methods like IR, NMR, and Mass spectrometry. Such compounds are explored for their biological and pharmacological potential (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Anticancer Activities
- These compounds are often evaluated for their antimicrobial properties. For instance, certain thiophene-carboxamide derivatives have been studied for their inhibitory activity against various bacteria and fungi (Talupur, Satheesh, & Chandrasekhar, 2021).
- In the field of cancer research, thiophene-2-carboxamide derivatives exhibit potential anticancer activities, particularly against specific cell lines. Their structures, which may contain elements like thiazolidinone rings or thiosemicarbazide moieties, contribute to their efficacy (Atta & Abdel‐Latif, 2021).
Antibacterial Drugs
- These compounds are also explored in the synthesis of new antibiotic and antibacterial drugs. Their efficacy against Gram-positive and Gram-negative bacteria is a key area of investigation (Ahmed, 2007).
Antitubercular Agents
- Some derivatives of thiophene-3-carboxamide, like 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, have been synthesized and evaluated for their antitubercular activity. These compounds show promise as potent inhibitors of Mycobacterium tuberculosis (Marvadi et al., 2020).
Cyclization and Synthesis of Bicyclic Derivatives
- In another aspect, these compounds undergo intramolecular cyclization to form bicyclic derivatives like thieno[3,2-e]-1,3-thiazin-4-ones. These synthesis processes are significant for developing new chemical entities (Abu-El-Halawa, Sarabi, & El-Abadelah, 2008).
Orientations Futures
Propriétés
IUPAC Name |
2,5-dichloro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS2/c1-7(2)8-3-4-10-11(5-8)21-15(18-10)19-14(20)9-6-12(16)22-13(9)17/h3-7H,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRGDHFEIALQPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2371409.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2371410.png)

![3-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2371412.png)
![4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2371413.png)

![7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2371416.png)

![7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2371420.png)



![Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2371430.png)
![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2371431.png)